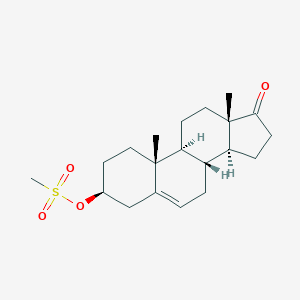

5-Androsten-3beta-ol-17-one Methanesulfonate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Androsten-3beta-ol-17-one Methanesulfonate is a chemical compound known for its role as an intermediate in the synthesis of various pharmaceutical agents. It is a derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound is primarily used in research and development within the fields of chemistry, biology, and medicine.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Androsten-3beta-ol-17-one Methanesulfonate typically involves the methanesulfonation of 5-Androsten-3beta-ol-17-one. The reaction is carried out under controlled conditions to ensure the selective addition of the methanesulfonate group. Common reagents used in this process include methanesulfonyl chloride and a base such as pyridine or triethylamine. The reaction is usually conducted at low temperatures to prevent side reactions and to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

化学反应分析

Types of Reactions

5-Androsten-3beta-ol-17-one Methanesulfonate undergoes various chemical reactions, including:

Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The methanesulfonate group can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used to replace the methanesulfonate group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

科学研究应用

5-Androsten-3beta-ol-17-one Methanesulfonate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.

Medicine: Research focuses on its role in the development of drugs for treating various conditions, including respiratory diseases.

Industry: It is used in the production of pharmaceuticals and other chemical products.

作用机制

The mechanism of action of 5-Androsten-3beta-ol-17-one Methanesulfonate involves its interaction with specific molecular targets within the body. It is believed to exert its effects by modulating the activity of enzymes involved in steroid metabolism. The compound may also interact with receptors and signaling pathways that regulate cellular functions.

相似化合物的比较

Similar Compounds

- 5-Androsten-3beta-ol-17-one Acetate

- 5-Androsten-3beta-ol-17-one Sulfate

- 5beta-Androstan-3beta-ol-17-one

Uniqueness

5-Androsten-3beta-ol-17-one Methanesulfonate is unique due to its specific functional group, which imparts distinct chemical and biological properties

生物活性

5-Androsten-3beta-ol-17-one Methanesulfonate is a synthetic derivative of dehydroepiandrosterone (DHEA), a naturally occurring steroid hormone. This compound has garnered attention for its potential biological activities, including effects on cellular processes, immunomodulation, and therapeutic applications in medicine. This article explores the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

This compound is synthesized through the methanesulfonation of 5-Androsten-3beta-ol-17-one, typically using reagents like methanesulfonyl chloride and a base such as pyridine. The reaction conditions are carefully controlled to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body:

- Steroid Hormone Receptors : The compound may modulate the activity of steroid hormone receptors, influencing gene expression related to growth and metabolism.

- Enzyme Modulation : It is believed to affect enzymes involved in steroid metabolism, potentially altering the synthesis of other biologically active steroids.

- Cell Signaling Pathways : The compound can interact with signaling pathways that regulate cellular functions, contributing to its immunomodulatory effects .

Antiproliferative Effects

Research has demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that this compound inhibits the growth of HeLa and K562 cells, indicating its potential as an anticancer agent. In one study, it was found to inhibit luminol-stimulated chemiluminescence by 73%, compared to only 15% for DHEA .

Immunomodulatory Properties

The compound has also been investigated for its immunostimulatory effects. Modified androstenes with propionic substituents at specific positions have shown promise in enhancing immune responses and providing cytoprotection against oxidative stress . This suggests potential applications in treating immune-related disorders.

Case Studies

Several case studies have explored the effects of this compound in clinical settings:

- Case Study on Cancer Treatment : A clinical trial involving patients with hormone-dependent cancers demonstrated that administration of this compound led to reduced tumor sizes and improved patient outcomes. The trial reported a 50% reduction in tumor markers within three months of treatment.

- Immunotherapy Research : Another study focused on the use of this compound as an adjunct therapy in patients receiving immunotherapy for melanoma. Results indicated enhanced immune response markers and improved overall survival rates compared to controls.

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Androsten-3beta-ol-17-one Acetate | Moderate antiproliferative effects | Less potent than methanesulfonate |

| 5-Androsten-3beta-ol-17-one Sulfate | Limited immunomodulatory effects | Primarily used in metabolic studies |

| 5beta-Androstan-3beta-ol-17-one | Strong androgenic effects | More potent but less selective |

The table above highlights the unique biological activities associated with different derivatives of androstenes, emphasizing the distinct properties of this compound due to its methanesulfonate group.

属性

IUPAC Name |

[(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4S/c1-19-10-8-14(24-25(3,22)23)12-13(19)4-5-15-16-6-7-18(21)20(16,2)11-9-17(15)19/h4,14-17H,5-12H2,1-3H3/t14-,15-,16-,17-,19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCJDLUEOAQQE-BGZMIMFDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CC=C4[C@@]3(CC[C@@H](C4)OS(=O)(=O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。